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nolA protein

Bradyrhizobium nodulation kinetics symbiotic efficiency

The nolA protein (CAS 135315-83-2) is a MerR-family transcriptional regulator encoded by the nolA gene in Bradyrhizobium japonicum, Bradyrhizobium elkanii, and related Bradyrhizobium species. First identified and sequenced in B.

Molecular Formula C6H7N3O2
Molecular Weight 0
CAS No. 135315-83-2
Cat. No. B1178253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamenolA protein
CAS135315-83-2
SynonymsnolA protein
Molecular FormulaC6H7N3O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

nolA Protein (CAS 135315-83-2): Procurement-Relevant Overview of a Host-Dependent Transcriptional Regulator in Bradyrhizobium Symbiosis


The nolA protein (CAS 135315-83-2) is a MerR-family transcriptional regulator encoded by the nolA gene in Bradyrhizobium japonicum, Bradyrhizobium elkanii, and related Bradyrhizobium species [1]. First identified and sequenced in B. japonicum strain USDA 110 as a 2.3-kilobase DNA region involved in genotype-specific nodulation of soybeans, nolA is located approximately 590 base pairs downstream of nodD2 [2]. Unlike the LysR-type primary activator NodD1, nolA functions as a sophisticated, host-dependent regulator that can act as an indirect repressor of nod gene expression via activation of NodD2, while also serving as a positive activator required for its own expression and that of nodD2 [3]. Critically, the nolA gene uniquely encodes three functionally distinct protein isoforms—NolA1, NolA2, and NolA3—translated from three separate ATG start codons, with only NolA1 and NolA3 required for genotype-specific nodulation of restrictive soybean genotypes [4]. This protein is registered under CAS 135315-83-2 in NCBI MeSH as a nodulation protein involved in genotype-specific nodulation of soybean [5].

Why Generic Substitution of nolA Protein Fails: Host-Specific and Isoform-Dependent Functional Divergence


Substituting nolA with other nodulation regulators such as NodD1, NodD2, or NodW is scientifically untenable because nolA occupies a unique regulatory node that integrates host-specific, population-density-dependent, and isoform-selective functions not replicated by any single in-class protein. Unlike NodD1—a LysR-type positive activator that directly induces nod genes in response to plant flavonoids—NolA is a MerR-type regulator that indirectly represses nod gene expression by transcriptionally activating NodD2, which in turn represses the nodABCSUIJ operon [1]. Critically, nolA is uniquely required for genotype-specific nodulation: it enables Bradyrhizobium serocluster 123 strains to overcome host-restrictive soybean genotypes such as PI 377578, a property not shared by nodD1 or nodD2 alone [2]. Furthermore, nolA encodes three functionally distinct protein isoforms (NolA1, NolA2, NolA3) from three ATG start codons, with NolA1 possessing a helix-turn-helix DNA-binding domain and NolA1 or NolA3 being specifically required for genotype-specific nodulation—a translational regulatory complexity absent from NodD1, NodD2, or NodW [3]. In Bradyrhizobium guangxiense, nolA is essential for peanut symbiosis but actively restricts nodulation on mung bean, whereas nodD1 shows the opposite host-dependence (dispensable for peanut, essential for mung bean), demonstrating that these regulators are not functionally interchangeable across different legume hosts [4].

nolA Protein (CAS 135315-83-2) Product-Specific Quantitative Evidence Guide


nolA Deletion Causes 3-Fold Greater Nodulation Delay Than nodD1 Deletion on Cowpea and Siratro

In a direct head-to-head comparison using isogenic deletion mutants of Bradyrhizobium (Arachis) sp. strain NC92, the nolA deletion mutant exhibited a 6-day nodulation delay on the host plants Macroptilium atropurpureum (siratro) and Vigna unguiculata (cowpea), a phenotype that was fully complemented by providing the nolA ORF in trans [1]. In contrast, a nodD1 deletion mutant displayed only a 2-day nodulation delay, and the nodD2 deletion strain was phenotypically indistinguishable from the wild type [1]. This 3-fold differential in nodulation delay magnitude quantitatively demonstrates that nolA is the dominant contributor to efficient nodulation timing among the three regulators encoded in the common nodulation locus (nodD1, nodD2, nolA), and that nodD2 alone cannot substitute for the temporal function of nolA.

Bradyrhizobium nodulation kinetics symbiotic efficiency

nolA Uniquely Confers Genotype-Specific Nodulation on Restrictive Soybean Genotypes

The nolA gene was originally discovered as the sole genetic determinant that enables Bradyrhizobium japonicum serocluster 123 isolates to nodulate soybean genotypes carrying restrictive alleles such as PI 377578 and PI 417566 [1]. A 2.3-kilobase DNA region from B. japonicum strain USDA 110, cloned in pMJS12 and containing the nolA open reading frame, allowed serocluster 123 isolates to form nodules on plants of serogroup 123-restricting genotypes—a phenotype that was abolished by transposon Tn3-HoHo mutations only within the 710-base-pair nolA ORF [1]. The N-terminus of the predicted nolA gene product shares strong similarity with the N-terminus of MerR, distinguishing it structurally from LysR-type regulators such as NodD1 and NodD2 that lack this genotype-specific nodulation function [1]. Further analysis revealed that among the three NolA isoforms translated from separate ATG start codons, only NolA1 (full-length with DNA-binding domain) or NolA3 is required for genotype-specific nodulation of soybean genotype PI 377578 [2].

genotype-specific nodulation soybean host restriction

nolA Produces Three Functionally Distinct Protein Isoforms—a Translational Regulatory Feature Absent in NodD1, NodD2, and NodW

Immunoblot analyses of Bradyrhizobium japonicum USDA 110 cell extracts using a polyclonal anti-NolA antiserum revealed three distinct immunoreactive polypeptide bands (designated NolA1, NolA2, and NolA3) whose molecular weights were consistent with translation of nolA from three separate ATG initiation sites [1]. Translation from ATG1 predicts the full-length NolA1 protein containing an N-terminal helix-turn-helix DNA-binding motif characteristic of MerR-type regulators, while translation from ATG2 and ATG3 produces N-terminally truncated proteins NolA2 and NolA3, respectively, lacking the DNA-binding domain [1]. Site-directed mutagenesis sequentially deleting each ATG start site resulted in the corresponding absence of the specific polypeptide, confirming the three-isoform model [1]. Expression of both NolA2 and NolA3 requires the presence of NolA1, and NolA1 or NolA3 is required for genotype-specific nodulation of soybean genotype PI 377578 [1]. In contrast, NodD1, NodD2 (LysR-type), and NodW (two-component regulator) are each translated as single polypeptide products, lacking this multi-isoform regulatory complexity [2].

translational isoforms MerR family protein heterogeneity

nolA Plays Host-Dependent Opposing Roles: Essential for Peanut Symbiosis but Restricts Nodulation on Mung Bean

In Bradyrhizobium guangxiense CCBAU53363, nolA deletion (53ΔnolA) reduced peanut nodule numbers by approximately 50% compared to wild-type CCBAU53363, with significantly lower shoot dry weight and leaf chlorophyll content, and a 5-day nodulation delay on peanut [1]. In contrast, 53ΔnolA induced more numerous but smaller nodules on mung bean compared to wild type, with yellow-green nodules indicative of early senescence and a remaining nitrogen fixation defect, demonstrating that nolA actively restricts nodulation on this incompatible host [1]. Critically, nodD1 showed the opposite host-dependence: nodD1 deletion was dispensable for peanut symbiosis but completely abolished nodulation on mung bean (53ΔnodD1 failed to nodulate mung bean entirely) [1]. The nolA and nodD1 double mutant (53ΔnodD1nolA) showed the most severe symbiotic defects, with cumulative contributions from both regulators to peanut symbiosis and a competitive nodule occupation ratio of only 1.85% when competed against wild-type CCBAU53363 [1]. Nitrogenase activity per plant was significantly lower in both 53ΔnolA and 53ΔnodD1nolA compared to CCBAU53363 during 15–40 days post-inoculation (dpi), with 53ΔnodD1nolA showing significantly lower activity than 53ΔnolA during 25–84 dpi [1].

host-dependent regulation symbiotic compatibility T3SS

NolA-Mediated Repression of nod Genes Is Indirect via NodD2 Activation—a Regulatory Cascade Unique Among Rhizobial MerR-Type Regulators

Contrary to the initial hypothesis that NolA acts as a direct repressor of nod gene transcription, studies using nodD1-lacZ and nodY-lacZ fusions in nolA mutant strains of B. japonicum USDA 110 showed that nod gene expression was similar to wild-type levels, indicating that NolA does not directly repress nod gene transcription [1]. Instead, NolA functions as a transcriptional activator of nodD2; expression of NodD2 from a constitutive promoter led to a significant reduction in nodC-lacZ activity, demonstrating that the repression of nod gene expression by NolA is indirect and mediated through NodD2 [1]. Complementation experiments showed that conjugation of a plasmid encoding nolA into wild-type or mutant strains resulted in a marked reduction in nod gene expression, and B. japonicum strains deleted for nodD1, nodD2, and nolA nodulated soybean very poorly with only a substantial delay—a defect significantly improved by mobilization of a plasmid encoding nolA [2]. This NolA→NodD2→nod gene repression cascade is unique among rhizobial MerR-type regulators and fundamentally differs from the direct activation mechanism of the LysR-type NodD1 [3]. At the population level, NolA and NodD2 function in tandem to repress nod gene expression in response to the quorum-sensing signal bradyoxetin, with both regulators maximally expressed at high population density when nod gene induction capacity is most reduced [3].

nod gene repression regulatory cascade MerR family

Heterologous nolA from Type II Peanut Bradyrhizobia Fails to Complement Symbiotic Defects of Type I Strain nolA Mutants

Functional complementation experiments revealed that the homologous nolA gene from CCBAU53363 (a type II peanut bradyrhizobial strain) could fully restore symbiotic performance of 53ΔnolA on peanut, including recovery of nodule numbers, shoot dry weight, leaf chlorophyll content, and elimination of abnormal root bumps [1]. However, heterologous complementation using the nolA gene from CCBAU51778, a representative type I peanut bradyrhizobial strain, did not restore symbiotic performance, with nodule numbers, plant growth parameters, and root bump phenotypes remaining at mutant levels [1]. This failure of cross-type complementation is consistent with the finding that type I and type II peanut bradyrhizobia possess structurally distinct nolA alleles: type II strains harbor a truncated nolA alongside a single nodD isoform (nodD1), whereas type I strains carry a full-length nolA with extra nodD2 [2]. Additionally, in type I strain CCBAU51778, NodD1-NolA synergistically regulates symbiosis with mung bean, while in type II strain CCBAU53363, nolA restricts nodulation on mung bean—further reinforcing that nolA alleles from different peanut bradyrhizobial types are functionally non-equivalent [2].

functional complementation type I vs type II peanut bradyrhizobia

Best Research and Industrial Application Scenarios for nolA Protein (CAS 135315-83-2)


Engineering Broad-Host-Range Bradyrhizobium Inoculants for Restrictive Soybean Cultivars via nolA Expression

The nolA gene is the only known genetic determinant that enables Bradyrhizobium serocluster 123 strains to overcome host-restrictive soybean genotypes such as PI 377578 (Rj4 allele). As demonstrated by Sadowsky et al. (1991), cloning the 2.3-kilobase nolA-containing region in pMJS12 conferred nodulation ability on previously excluded serocluster 123 isolates [1]. Industrial inoculant developers targeting soybean cultivars with Rj4-type restriction should prioritize nolA-containing constructs, as NodD1, NodD2, and NodW cannot substitute for this genotype-specific nodulation function. Furthermore, only the NolA1 or NolA3 isoform supports this activity, necessitating careful construct design to ensure expression of the correct isoform [1].

Peanut-Specific Bradyrhizobium Strain Improvement: nolA as an Essential Positive Regulator of Symbiotic Efficiency

In Bradyrhizobium guangxiense CCBAU53363, nolA deletion causes a ~50% reduction in peanut nodule numbers, a 5-day nodulation delay, significantly decreased nitrogenase activity from 15 to 40 dpi, and a severe competitive colonization disadvantage (double mutant occupies only 1.85% of nodules when competed against wild type) [2]. Critically, the homologous nolA allele must be used for complementation—heterologous nolA from type I strains such as CCBAU51778 fails to restore symbiotic performance [2]. For agricultural inoculant programs targeting peanut (Arachis hypogaea), nolA functionality is indispensable for competitive nodule colonization and efficient nitrogen fixation, and nolA should be a key quality-control marker in strain selection and engineering pipelines.

Studying Host-Range Determination and Symbiotic Incompatibility Mechanisms in Legume-Rhizobium Interactions

The host-dependent functional inversion of nolA—essential for peanut symbiosis but restrictive for mung bean nodulation—makes it a uniquely informative molecular tool for dissecting symbiotic compatibility mechanisms. In B. guangxiense CCBAU53363, nolA deletion relieves nodulation restriction on mung bean (increased nodule number), while nodD1 deletion completely abolishes mung bean nodulation [2]. Additionally, NolA was shown to positively regulate the T3SS effector gene nopP, and nopP deletion increased mung bean nodule numbers, identifying a NolA→nopP pathway that mediates incompatibility on mung bean [2]. This makes nolA the only known regulator in this system that can be manipulated to switch host compatibility, providing a powerful experimental system for studying the molecular basis of host-range determination in rhizobia.

Quorum-Sensing and Population-Density-Dependent Gene Regulation Research Using the NolA-NodD2-Bradyoxetin Cascade

The NolA→NodD2 regulatory cascade is central to the unique bradyoxetin-mediated quorum-sensing system of Bradyrhizobium japonicum, which is mechanistically distinct from the canonical AHL-based quorum-sensing systems found in most Gram-negative bacteria. NolA and NodD2 are maximally expressed at high population density, when nod gene induction capacity is most reduced; NolA expression is responsive to intracellular tetrameric Nod signal levels and is induced by bradyoxetin under iron-starved conditions [3]. Unlike the direct flavonoid-responsive activator NodD1, NolA integrates population-density and iron-availability signals to fine-tune nod gene expression. Research programs studying non-AHL quorum-sensing mechanisms, population-dependent symbiotic regulation, or iron-regulated gene expression in plant-associated bacteria should utilize nolA as a key experimental target, as no other rhizobial MerR-type regulator participates in a comparable bradyoxetin-responsive cascade.

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